
Palladium
カタログ番号 B051930
CAS番号:
7440-05-3
分子量: 106.4 g/mol
InChIキー: KDLHZDBZIXYQEI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
Palladium is a chemical element with the symbol Pd and atomic number 46 . It is a shiny, silvery-white metal that resists corrosion . Palladium is named after the asteroid Pallas, which was named after the Greek goddess of wisdom, Pallas . It is a member of the platinum group metals, which occur together in nature .
Synthesis Analysis
Palladium nanoparticles are synthesized using various chemical and physical methods . The physical methods require energy-intensive processes that include maintaining high temperatures and/or pressure . The chemical methods usually involve harmful solvents, hazardous reducing or stabilizing agents, or produce toxic pollutants and by-products . More environmentally friendly approaches for the synthesis of Pd nanoparticles have emerged, based on the use of the reducing ability of phytochemicals and other biomolecules to chemically reduce Pd ions and form nanoparticles .Molecular Structure Analysis
Palladium has a face-centered cubic crystal structure . It forms several salts and can form different compounds . A special feature of Palladium is that it absorbs hydrogen to a great extent (nearly 900 times its own volume) .Chemical Reactions Analysis
Palladium-catalyzed reactions find great utility in the pharmaceutical industry and the wider synthetic chemistry community, as they offer a facile way of accessing important functional motifs in molecules through the formation of carbon–carbon or carbon–heteroatom bonds . Palladium-catalyzed cross-coupling reactions have transformed the field of synthetic chemistry and the way molecules are made .Physical And Chemical Properties Analysis
Palladium has a melting point of 1554.8°C, a boiling point of 2963°C, and a density of 12.0 g/cm³ . It has an atomic number of 46 and a relative atomic mass of 106.42 . Palladium is highly resistant to corrosion in the air and some acids at room temperatures .科学的研究の応用
- Field: Chemistry
- Application: Palladium nanoparticles (Pd NPs) are a key component of many catalysts .
- Method: Pd NPs are synthesized using various chemical and physical methods . The physical methods require energy-intensive processes that include maintaining high temperatures and/or pressure .
- Results: Due to novel or enhanced physicochemical properties that Pd NPs exhibit at the nanoscale, they have a wide range of applications not only in chemical catalysis .
- Field: Physics
- Application: Pd NPs are used in hydrogen sensing and storage .
- Method: The synthesis of Pd NPs for this application follows similar methods as in chemical catalysis .
- Results: The unique properties of Pd NPs at the nanoscale make them suitable for hydrogen sensing and storage .
- Field: Biomedical Sciences
- Application: Pd NPs are used in photothermal, antibacterial, and anticancer therapies .
- Method: Pd NPs are synthesized using environmentally friendly approaches based on the use of the reducing ability of phytochemicals and other biomolecules .
- Results: Pd NPs have shown promising results in photothermal, antibacterial, and anticancer therapies .
- Field: Energy
- Application: Pd NPs are used in fuel cells .
- Method: Pd NPs are synthesized and incorporated into the technology used for fuel cells .
- Results: Fuel cells that use Pd NPs combine hydrogen and oxygen to produce electricity, heat, and water .
- Field: Environmental Science
- Application: Pd NPs are used in environmental treatment to abstract organic and heavy-metal pollutants .
- Method: Pd NPs are synthesized and used as catalysts to convert pollutants such as Cr (VI) to Cr (III) .
- Results: Pd NPs have shown effectiveness in the removal of pollutants from the environment .
- Field: Electronics
- Application: Pd NPs are used in sensors for gases such as H2 and non-enzymatic glucose .
- Method: Pd NPs are synthesized and incorporated into sensor technology .
- Results: Sensors that use Pd NPs have shown improved performance in detecting gases such as H2 and non-enzymatic glucose .
Chemical Catalysis
Hydrogen Sensing and Storage
Medicine
Fuel Cells
Environmental Remediation
Sensors
- Field: Biomedical Sciences
- Application: Palladium nanoparticles (Pd NPs) are used in drug delivery .
- Method: Pd NPs are synthesized using environmentally friendly approaches based on the use of the reducing ability of phytochemicals and other biomolecules .
- Results: Pd NPs have shown promising results in drug delivery .
- Field: Biomedical Sciences
- Application: Pd NPs are used in biosensors .
- Method: Pd NPs are synthesized and incorporated into sensor technology .
- Results: Biosensors that use Pd NPs have shown improved performance .
- Field: Biomedical Sciences
- Application: Pd NPs are used for their antibacterial properties .
- Method: Pd NPs are synthesized using environmentally friendly approaches based on the use of the reducing ability of phytochemicals and other biomolecules .
- Results: Pd NPs were found to be active against Staphylococcus aureus and Escherichia coli, where 99.99% of bacteria were destroyed .
- Field: Biomedical Sciences
- Application: Pd NPs are used for their anticancer properties .
- Method: Pd NPs are synthesized using environmentally friendly approaches based on the use of the reducing ability of phytochemicals and other biomolecules .
- Results: PVP-Pd NPs displayed anticancer activity against human breast cancer MCF7 .
- Field: Environmental Science
- Application: Palladium is used in the removal of toxins and carcinogens in groundwater .
- Method: Palladium is incorporated into the technology used for groundwater treatment .
- Results: Palladium has shown effectiveness in the removal of toxins and carcinogens from groundwater .
Drug Delivery
Biosensor
Antibacterial Activity
Anticancer Activity
Groundwater Treatment
Dentistry
将来の方向性
特性
IUPAC Name |
palladium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLHZDBZIXYQEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064680 | |
| Record name | Palladium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Dry Powder, Other Solid; Pellets or Large Crystals, Other Solid, Steel-white metal that does not tarnish in air; Oxidation states: 2+ and 4+; [Nordberg, p. 1113], Solid | |
| Record name | Palladium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Palladium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/69 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Palladium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
2963 °C | |
| Record name | PALLADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6768 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in aqua regia and fused alkalies; insoluble in organic acids | |
| Record name | PALLADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6768 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
12.02 g/cu cm | |
| Record name | PALLADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6768 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.47 Pa (0.0260 mm Hg) at 1552 °C | |
| Record name | PALLADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6768 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Palladium | |
Color/Form |
Silver-white, ductile metal, Steel white, Silver-white metal; cubic | |
CAS RN |
7440-05-3 | |
| Record name | Palladium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palladium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Palladium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palladium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALLADIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TWQ1V240M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PALLADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6768 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Palladium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
1554.9 °C | |
| Record name | PALLADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6768 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Palladium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details


Palladium black is prepared from 13 g of palladium chloride in the manner described in Example 1. A solution of 30.0 g of diethyl phosphate and 2R,3S 3',4',5,7-tetrabenzyloxy-flavan-3-yl phosphate in 1.3 l of ethyl acetate are added. The hydrogenation is carried out for 3 hours and 3.9 l of hydrogen are consumed. The palladium is filtered off and washed twice with 200 ml of ethyl acetate. The combined solutions are evaporated to dryness. 750 ml of water are added to the residue and evaporated under reduced pressure to a volume of approximately 100 ml. This operation is repeated twice then the product is lyophilised. Diethyl phosphate and 2R,3S 3',4',5,7-tetrahydroxy-flavan-3-yl phosphate are obtained. Mp.: 121°-123°.


[Compound]
Name
2R,3S 3',4',5,7-tetrabenzyloxy-flavan-3-yl phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name

Name

Synthesis routes and methods II
Procedure details


For reasons which are not understood, it has been found that hydrogenation of crude terephthalic acid with a catalyst comprising palladium deposited upon and reacted with a porous activated carbonaceous support from an organic solution of palladium nitrate gives a better reduction of 4-carboxybenzaldehyde (4-CBA) with decreasing palladium content of the catalyst in the 0.1 (wt)% to 0.6 (wt)% range. Preferably, the catalyst should have less than 0.3 (wt)% palladium content. This is also an economic advantage because less palladium is needed.



Synthesis routes and methods III
Procedure details


A solution of the catalyst was prepared as follows: An oven-dried Wheaton vial equipped with a magnetic stir bar was charged with Pd(OAc)2 (5.60 mg, 0.025 mmol, 1.0 eq.) and 2-dicyclohexylphosphino-2′,4′,6′-tri-iso-propyl-1,1′-biphenyl (4c) (24.5 mg, 0.050 mmol, 2.0 eq.). Toluene (3.0 mL) was added and the vial was sealed with a PTFE-lined plastic cap. The resulting mixture was stirred at 23° C. for 1 h to yield a reddish Pd/4c catalyst solution (0.00833 N Pd in toluene).


Quantity
24.5 mg
Type
reactant
Reaction Step Two

[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name

Name
Synthesis routes and methods IV
Procedure details


A solution of the catalyst was prepared as follows: A 20 mL Wheaton vial equipped with a magnetic stir bar was charged with Pd(OAc)2 (5.60 mg, 0.025 mmol, 1.0 eq.) and 2-dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl (4d) (20.5 mg, 0.050 mmol, 2.0 eq.). Toluene (3.00 mL) was added and the vial was sealed with a PTFE-lined plastic cap. The resulting mixture was stirred at 23° C. for 45 min. resulting in a yellow Pd/4d catalyst solution (0.00833 N Pd in toluene).


Quantity
20.5 mg
Type
reactant
Reaction Step Two

[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name

Name
Synthesis routes and methods V
Procedure details


Using the procedure of Hershberg, et al JACS 73, 5073 (1951), 4 can be prepared. More specifically, selective hydrogenation of 17αethinyl-5-androsten-17β-ol (1) in pyridine with 5% palladium on Calcium Carbonate affords the vinyl carbinol (2) in high yield. Reduction of 2 in ethanol with 5% palladium on carbon gives the ethyl carbinol 3 without reducing the 5, 6-double bond. Alternatively, 3 can be prepared directly from 1 using H2 /Pd/C. Exhaustive Catalytic hydrogenation of 3 in ethanol with 5% Pd on C gives the fully saturated pregnanol, 4
Name
H2 Pd/C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
ethyl carbinol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
Yield
5%

Name
Citations
For This Compound
1,700,000
Citations
Over the past few decades, the Pd-catalyzed alkynylation has emerged as one of the most general and reliable methods for the synthesis of alkynes. 1, 2 Currently, the most widely used …
Number of citations: 464
pubs.acs.org
In this review an attempt is made to highlight some of the important properties of the palladium-hydrogen system.(The term hydrogen will be used as a collective term when referring to …
Number of citations: 542
www.annualreviews.org
Allenes are three-carbon functional groups possessing a 1, 2-diene moiety and serve as potential precursors in the synthesis of highly complex and strained target molecules of …
Number of citations: 879
pubs.acs.org
Organopalladium chemistry has changed remarkably since I wrote the book Palladium Reagents and Catalysts, Innovations in Organic Synthesis in 1995. This is the main reason why I …
Number of citations: 133
lib.hcmup.edu.vn
… palladium acetate, although palladium chloride or preformed triarylphosphine palladium complexes, as well as palladium on … Other related reactions such as the palladium-catalyzed …
Number of citations: 959
onlinelibrary.wiley.com
A detailed investigation of the electronic structure of palladium is presented in terms of two different band models:(1) ab initio calculations using the augmented-plane-wave method, and …
Number of citations: 367
journals.aps.org
… palladium membrane research and serves as a comprehensive bibliography covering palladium … There are many promising uses for palladium membranes, although widespread use of …
Number of citations: 785
www.tandfonline.com
… reports also suggest that palladium may be a health hazard. Shishniashvili et al… palladium ions resulted in the degradation of DNA molecules. Schroeder [ 201 has shown that palladium …
Number of citations: 134
www.sciencedirect.com
Jiro Tsuji, one of the pioneers in this field of organic synthesis, provides synthetic organic chemists with a remarkable overview of the many applications of organopalladium chemistry. …
Number of citations: 897
books.google.com
Palladium-catalyzed coupling reactions have become a powerful tool in organic synthesis. 1 Today, there are numerous applications of palladium … The importance of palladium catalysis …
Number of citations: 131
pubs.acs.org
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




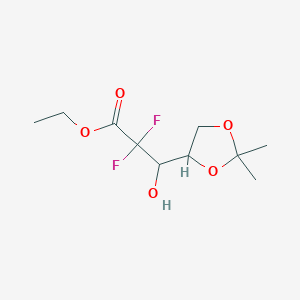

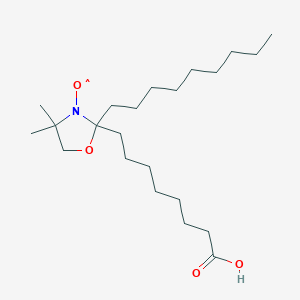
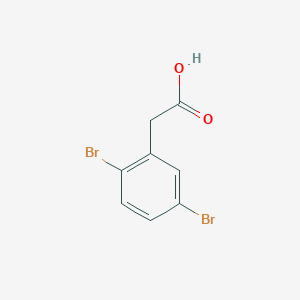

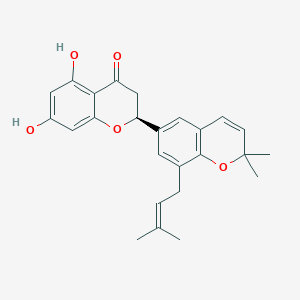

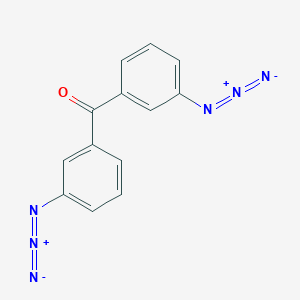
![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)

![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)